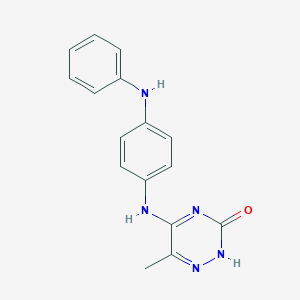
N-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide, commonly known as CMCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of CMCA is not fully understood. However, it is believed to inhibit the enzymes by binding to their active sites. CMCA has been shown to have a higher binding affinity for the active sites of enzymes than other inhibitors, making it a potent inhibitor.
Biochemical and Physiological Effects:
CMCA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of melanin in melanoma cells, indicating its potential application in the treatment of hyperpigmentation disorders. CMCA has also been shown to improve cognitive function in animal models of Alzheimer's disease, indicating its potential application in the treatment of this disease.
Avantages Et Limitations Des Expériences En Laboratoire
CMCA has several advantages for lab experiments. It is a cost-effective compound that can be synthesized in high yield and purity. It has also been extensively studied, and its mechanism of action is well understood. However, CMCA has some limitations for lab experiments. It is a potent inhibitor of various enzymes, which can make it difficult to study the specific effects of individual enzymes. Additionally, its potential therapeutic applications have not been fully explored.
Orientations Futures
There are several future directions for the study of CMCA. One potential direction is the development of CMCA derivatives with improved potency and selectivity for specific enzymes. Another potential direction is the investigation of CMCA's potential application in the treatment of other diseases, such as Parkinson's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of CMCA and its potential therapeutic applications.
Conclusion:
In conclusion, CMCA is a potent inhibitor of various enzymes that has shown promising results in the treatment of various diseases. Its synthesis method has been optimized to improve its purity and yield, making it a cost-effective compound for research purposes. CMCA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CMCA, including the development of CMCA derivatives and the investigation of its potential application in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of CMCA involves the reaction of 4-chloro-3-methoxyaniline with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then acidified to obtain CMCA in high yield. The synthesis of CMCA has been optimized to improve its purity and yield, making it a cost-effective compound for research purposes.
Applications De Recherche Scientifique
CMCA has been extensively studied for its potential therapeutic applications. It has been found to inhibit various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Tyrosinase is involved in the production of melanin, and its inhibition by CMCA has potential applications in the treatment of hyperpigmentation disorders. Acetylcholinesterase and butyrylcholinesterase are involved in the breakdown of acetylcholine, and their inhibition by CMCA has potential applications in the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
N-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide |
|---|---|
Formule moléculaire |
C10H9ClN2O2 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
N-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9-6-7(2-3-8(9)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Clé InChI |
TWIQCEATMZAGRP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)CC#N)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)





![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)
